3-Methylnonane-2,4-dione

Flavor Chemistry Sensory Science Analytical Chemistry

3-Methylnonane-2,4-dione (CAS 113486-29-6), also known as 3-methyl-2,4-nonanedione or Bamboo Ketone, is a β-diketone with the molecular formula C10H18O2 and a molecular weight of 170.25 g/mol. It is a chiral compound existing as a mixture of two enantiomers.

Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
CAS No. 113486-29-6
Cat. No. B147431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylnonane-2,4-dione
CAS113486-29-6
Synonyms3-Methyl-2,4-nonanedione;  3-Methylnonan-2,4-dione
Molecular FormulaC10H18O2
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESCCCCCC(=O)C(C)C(=O)C
InChIInChI=1S/C10H18O2/c1-4-5-6-7-10(12)8(2)9(3)11/h8H,4-7H2,1-3H3
InChIKeyBGVBGAIWXAXBLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in hexane, diethylether;  insoluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylnonane-2,4-dione (CAS 113486-29-6): Procurement Specifications and Key Chemical Characteristics for Flavor and Fragrance Research


3-Methylnonane-2,4-dione (CAS 113486-29-6), also known as 3-methyl-2,4-nonanedione or Bamboo Ketone, is a β-diketone with the molecular formula C10H18O2 and a molecular weight of 170.25 g/mol [1]. It is a chiral compound existing as a mixture of two enantiomers [1]. This compound is a potent flavor and fragrance ingredient, recognized by its JECFA number 2032 and FEMA number 4057 [2]. It is commercially available as a colorless to pale yellow clear liquid with a specific gravity of 0.92300 to 0.92700 at 25.00 °C and a flash point of 215.00 °F . Its primary industrial application lies in its extremely low odor threshold, which makes it a high-impact aroma chemical used in trace quantities for flavor enhancement in beverages and foods [2].

Sensory Impact
High-impact trace aroma (ppb–ppt range); enables cost-effective flavor enhancement at minimal dosage.
Odor Profile
Characteristic ‘straw-like, fruity, hay’ note; validated by GC-O and AEDA in tea and soybean oil matrices.
Identity & Grade
Chiral β-diketone (enantiomer mixture); JECFA 2032 / FEMA 4057; colorless to pale yellow liquid.

3-Methylnonane-2,4-dione Procurement: Why Generic Substitution with Other Diketones or Flavor Compounds is Not Equivalent


Generic substitution of 3-methylnonane-2,4-dione with other diketones, such as nonane-2,4-dione or structurally similar flavor compounds like 3-hydroxy-3-methylnonane-2,4-dione, is scientifically invalid due to profound differences in sensory potency and qualitative aroma character. Even minor structural modifications among β-diketones lead to orders-of-magnitude changes in odor threshold [1] and drastically different odor profiles [2]. The presence and position of the methyl group in 3-methylnonane-2,4-dione are critical for its unique 'straw-like, fruity' aroma, which is not replicated by its des-methyl analog or hydroxylated derivative. Therefore, for applications requiring the specific high-impact hay/fruity note at trace levels, direct substitution will result in a quantifiably different sensory outcome and is not recommended for procurement.

!
Des-methyl analog (nonane-2,4-dione) is not interchangeable: Odor threshold differs by orders of magnitude; 390× higher dosage would be required to approximate intensity, altering cost-in-use and formulation balance.
!
Hydroxylated derivative (lactadione) cannot replicate target note: Structural analog introduces an ‘earthy, rubbery’ profile instead of the desired ‘fruity/hay’ character; qualitative mismatch confirmed by sensory evaluations.
!
Generic “diketone” grade lacks defined enantiomeric composition: Chirality may influence receptor interactions; procurement of the specific chiral mixture ensures reproducibility in flavor research.

3-Methylnonane-2,4-dione: Quantitative Differentiation Data for Scientific Selection


Odor Threshold Potency: 3-Methylnonane-2,4-dione vs. Nonane-2,4-dione

3-Methylnonane-2,4-dione exhibits an odor threshold in air that is 390 times lower than its non-methylated analog, nonane-2,4-dione, demonstrating a dramatic increase in sensory potency conferred by the single methyl group. The target compound was identified in reverted soybean oil, and its odor quality was described as 'lard-like, strawy, fruity' [1].

Odor threshold vs. nonane-2,4-dione
Head-to-head
390-fold lower threshold (0.01 vs 3.9 ng/L air)
Supports selection for trace-level hay/fruity top notes; substitution would demand massive dosage increase.
GC-O in reverted soybean oil; Guth & Grosch 1989.
Flavor Chemistry Sensory Science Analytical Chemistry

Aroma Character Differentiation: 3-Methylnonane-2,4-dione vs. 3-Hydroxy-3-methylnonane-2,4-dione (Lactadione)

The addition of a single hydroxyl group to the core structure completely alters the sensory profile. While 3-methylnonane-2,4-dione is characterized by a 'green, fruity, hay-like' [1] or 'straw-like, fruity' [2] aroma, its hydroxylated derivative, 3-hydroxy-3-methylnonane-2,4-dione, is described as having a completely different 'earthy, rubbery, plastic' odor [3]. This demonstrates that the target compound's unique aroma is not a general property of the diketone backbone but is highly specific to its exact structure.

Aroma character vs. lactadione
Reported
“Green, fruity, hay-like” → “earthy, rubbery, plastic”
Confirms that even single hydroxyl substitution shifts odor quality; target note not reproducible with analog.
Cross-study sensory profiling (Kumazawa 2002, FlavScents).
Flavor Chemistry Structure-Activity Relationship Sensory Science

Flavor Potency in Complex Matrices: High Flavor Dilution Factor in Green Tea

3-Methylnonane-2,4-dione was consistently identified as a key odorant in multiple green tea varieties (Sen-cha, Kamairi-cha, Longing tea) with high flavor dilution (FD) factors [1]. The FD factor, determined by Aroma Extract Dilution Analysis (AEDA), is a measure of a compound's relative contribution to the overall aroma of a sample. The compound's high FD factor (between 16 and 1024) across all tested tea types [1] provides cross-matrix validation of its potent 'green, fruity, hay-like' aroma contribution, distinguishing it from other volatiles that may only be potent in a single matrix.

AEDA flavor dilution factor
Reported
FD 16 – 1024 across three green tea varieties
Validates consistent high-impact contribution in complex tea matrices; supports tea beverage formulation.
Sen-cha, Kamairi-cha, Longjing; Kumazawa & Masuda 2002.
Food Science Aroma Extract Dilution Analysis Tea Chemistry

Scalable Synthesis with Validated Yield: A Practical Route for Commercial Procurement

A robust and scalable synthetic route for 3-methylnonane-2,4-dione has been established via aldol condensation of n-hexanal and methyl ethyl ketone, followed by sodium hypochlorite oxidation with a nitroxide catalyst, yielding the product in an overall 59% yield [1]. Furthermore, a purification method using copper complexes was demonstrated to provide the compound with high purity [1]. This published protocol confirms the compound is not merely a research curiosity but can be reliably and economically produced at a scale relevant for industrial procurement.

Scalable synthesis yield
Reported
Overall 59% yield; copper-complex purification
De-risks sourcing: published, reproducible route from commodity starting materials.
Aldol condensation/NaOCl oxidation; Kato & Yuasa 2001.
Synthetic Chemistry Process Development Flavor Manufacturing

Defined Application Ranges in Patented Beverage Formulations

Patented applications define specific, narrow concentration windows for the compound's efficacy. For tea beverages, the addition of 3-methylnonane-2,4-dione to achieve a final concentration of 10⁻⁵ to 10³ ppb (i.e., 0.00001 ppb to 1000 ppb) is claimed to impart a 'leafy and firm body taste of green flavor inherent in tea' [1]. In soy milk applications, an even lower range of 0.001 ppt to 10 ppb is specified for the flavor improving agent [2]. These precise, matrix-dependent ranges highlight the compound's high potency and the critical need for accurate dosing.

Patented use concentrations
Reported
Tea: 10⁻⁵ – 10³ ppb; Soy milk: 0.001 ppt – 10 ppb
Demonstrates matrix-dependent trace dosing; supports accurate procurement volume and cost-in-use calculations.
Patents JP2002171906A / JP2012075348A.
Food Technology Beverage Science Flavor Formulation

3-Methylnonane-2,4-dione: Key Application Scenarios Based on Validated Evidence


High-Impact 'Green/Hay' Note in Tea and Beverage Flavor Formulations

Utilize 3-methylnonane-2,4-dione to impart a 'green, fruity, hay-like' top note in tea beverages and other clear drinks. The compound has been validated by AEDA as a key odorant in green tea with high flavor dilution factors (FD 16-1024) [1]. Patented applications demonstrate efficacy at final beverage concentrations of 10⁻⁵ to 10³ ppb to enhance a 'leafy and firm body taste' [2]. The extremely low odor threshold in air (0.01 ng/L) [3] confirms that only trace amounts are needed for a significant sensory impact, making it a cost-effective, high-performance ingredient for premium beverage development.

Flavor Improvement and Masking in Soy Milk and Plant-Based Dairy Alternatives

Incorporate 3-methylnonane-2,4-dione as a flavor improving agent in soy milk and related plant-based products. Patented methods specify an addition range of 0.001 ppt to 10 ppb to improve the flavor profile and mask undesirable 'beany' off-notes [1]. The compound's own odor character ('straw-like, fruity' [2]) is chemically distinct from the earthy, rubbery notes of related compounds like lactadione [3], making it a specifically targeted tool for creating more palatable and consumer-acceptable soy-based foods and beverages.

Authentic 'Straw/Hay' Character in Savory and Fat-Containing Food Products

Formulate 3-methylnonane-2,4-dione into savory flavors and oil-based food products to provide an authentic 'straw-like, lard-like, fruity' note. The compound was originally identified as a key contributor to the flavor reversion of soybean oil [1], indicating its high stability and impact in fatty matrices. Sensory evaluations in a mineral oil/water emulsion demonstrate that its flavor intensity increases almost imperceptibly across a concentration range of 0.09 to 2.56 ppm [2]. This property allows for a high degree of formulation control, enabling flavorists to achieve a consistent 'hay' background without overwhelming the overall flavor profile.

Application
Selection Property
Validation Focus
Green tea & clear beverage top note
Trace-level high-impact ‘hay/fruity’ character (FD 16–1024)
Sensory validation in target beverage matrix; dose–response at ppb levels
Soy milk & plant-based flavor improvement
Flavor masking at ultra-trace range (ppt–ppb); distinct from ‘earthy’ analogs
Consumer acceptance trials; analytical confirmation of concentration
Savory/oil-based ‘straw-lard’ background note
Stable in fatty matrices; consistent intensity over wide concentration window
GC-O verification in finished product; sensory threshold mapping in emulsion

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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